molecular formula C20H16N2 B1231443 N-(9-fluorenylideneamino)-4-methylaniline

N-(9-fluorenylideneamino)-4-methylaniline

Cat. No. B1231443
M. Wt: 284.4 g/mol
InChI Key: PNQGCUBIIRWOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-fluorenylideneamino)-4-methylaniline is a member of fluorenes.

Scientific Research Applications

Fluorescent Chemosensor Development

N-(9-fluorenylideneamino)-4-methylaniline has been explored in the development of conjugated polymers with fluorescence sensing characteristics. These polymers, including derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine), show promise in environmental protection, biosensing, and toxin detection in food. They exhibit excellent fluorescence properties in detecting both acids and amines, and can be used in both solution and gas phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).

Imine Formation in Organic Chemistry

The compound plays a role in the study of imine-forming elimination reactions. Such reactions, including the solvolysis of 9-(N-chloro-N-methylamino)fluorene to produce the imine fluorenylidenemethylamine, have been characterized through various spectroscopic techniques. These findings contribute to a deeper understanding of E2 type reactions and the mechanisms behind solvent- and base-promoted reactions (Meng & Thibblin, 1997).

Studies in Photoreduction and Quenching

Research involving N-(9-fluorenylideneamino)-4-methylaniline also encompasses studies on photoreduction and quenching of aromatic ketones by amines. This includes the examination of how polar substituents impact the photoreduction process, which is critical in understanding the underlying chemical processes and potential applications in photochemistry and materials science (Parsons & Cohen, 1974).

Synthesis and Optical Properties

The synthesis of N-(9-fluorenylideneamino)-4-methylaniline derivatives and their optical properties have been a subject of research. The synthesis involves reactions with various aniline derivatives, leading to the creation of novel luminescent compounds. Their properties have been investigated through UV-Vis absorption and fluorescence emission spectra, offering insights into the application of these compounds in optical technologies (Zhao, 2008).

Generation and Characterization in Photochemistry

The compound has been used in the generation and characterization of selenocysteinyl radicals, particularly in laser flash photolysis studies. This research contributes to a deeper understanding of the photolysis process and the formation of radicals, which is essential in photochemical applications and the study of radical chemistry (Kolano, Bucher, Schade, Grote, & Sander, 2005).

properties

Product Name

N-(9-fluorenylideneamino)-4-methylaniline

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)-4-methylaniline

InChI

InChI=1S/C20H16N2/c1-14-10-12-15(13-11-14)21-22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3

InChI Key

PNQGCUBIIRWOLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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